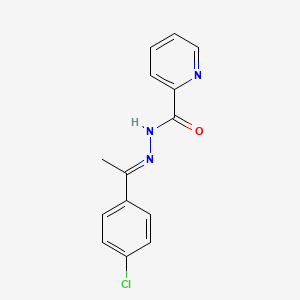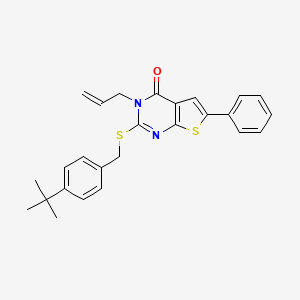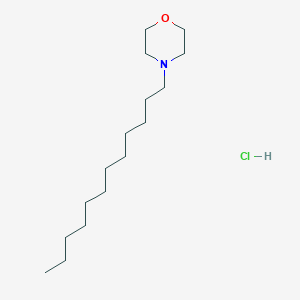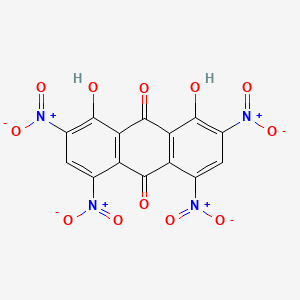
N'-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a chlorophenyl group and a pyridinecarbohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide typically involves the condensation reaction between 4-chloroacetophenone and 2-pyridinecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, in a solvent like methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the pure product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide can be compared with other similar compounds, such as:
- N’-(1-(4-Chlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide
- N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine
Uniqueness:
- The presence of the pyridinecarbohydrazide moiety distinguishes it from other similar compounds, providing unique chemical and biological properties.
- Its ability to form stable metal complexes and its potential biological activities make it a compound of significant interest in research.
類似化合物との比較
- N’-(1-(4-Chlorophenyl)ethylidene)-2-phenyl-4-quinolinecarbohydrazide
- N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine
This detailed article provides a comprehensive overview of N’-(1-(4-Chlorophenyl)ethylidene)-2-pyridinecarbohydrazide, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C14H12ClN3O |
|---|---|
分子量 |
273.72 g/mol |
IUPAC名 |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12ClN3O/c1-10(11-5-7-12(15)8-6-11)17-18-14(19)13-4-2-3-9-16-13/h2-9H,1H3,(H,18,19)/b17-10+ |
InChIキー |
STWMEWBDLVLPJS-LICLKQGHSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)Cl |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)Cl |
溶解性 |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11979999.png)


![Allyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980012.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980022.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980026.png)




